molecular formula C16H22O4 B134470 Octyl hydrogen phthalate CAS No. 5393-19-1

Octyl hydrogen phthalate

Cat. No. B134470
CAS RN: 5393-19-1
M. Wt: 278.34 g/mol
InChI Key: PKIYFBICNICNGJ-UHFFFAOYSA-N
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Description

Octyl hydrogen phthalate is a derivative of phthalocyanine, a class of compounds that have been extensively studied due to their interesting chemical and physical properties. Phthalocyanines are macrocyclic compounds with a structure similar to that of porphyrins, and they have a wide range of applications in materials science, catalysis, and as dyes. The octyl hydrogen phthalate itself is not directly mentioned in the provided papers, but the synthesis and characterization of various octa-substituted phthalocyanines are discussed, which can provide insights into the properties and behaviors of octyl hydrogen phthalate analogs.

Synthesis Analysis

The synthesis of octa-substituted phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. For instance, the synthesis of octa-tert-butylphthalocyanine was achieved through a six-step approach, culminating in a domino sequence of reactions . Similarly, a series of octakis(octyloxycarbonyl)phthalocyanine compounds were synthesized from o-xylene, using a base-promoted cyclotetramerization process . These methods demonstrate the versatility and efficiency of synthesizing octa-substituted phthalocyanines, which could be adapted for the synthesis of octyl hydrogen phthalate.

Molecular Structure Analysis

The molecular structure of phthalocyanines is characterized by a large, planar macrocycle, which can coordinate with various metals at the central cavity. The octa-substituted derivatives have various alkyl or aryl groups attached to the periphery of the macrocycle, which can influence their physical and chemical properties. For example, the octakis(octyloxycarbonyl)phthalocyanine compounds have been characterized by spectroscopic methods, revealing the impact of the substituents on the electronic structure of the macrocycle .

Chemical Reactions Analysis

Phthalocyanines can participate in a variety of chemical reactions, including the formation of supramolecular complexes. The Co(II) phthalocyanine complex with tert-butylphenoxy substituents was shown to form donor-acceptor complexes with pyridine and a substituted fullerene . These reactions demonstrate the ability of phthalocyanines to engage in non-covalent interactions, which could be relevant for the chemical behavior of octyl hydrogen phthalate in the presence of suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalocyanines are greatly influenced by their substituents. Solubility studies of various substituted phthalocyanines and superphthalocyanines showed that solubility decreases with increasing size and complexity of the substituents . The electrochemical properties are also affected by the nature of the substituents, as seen in the study of octa-substituted metal-free, cobalt(II), and zinc(II) phthalocyanines, where the redox behavior varied depending on the metal center and the presence of coumarin and chloro groups . These findings suggest that the physical and chemical properties of octyl hydrogen phthalate would be similarly influenced by its octyl substituents.

Scientific Research Applications

Industrial and Commercial Use

  • Plasticizers in Manufacturing : High molecular weight phthalates like di-n-octyl phthalate (DnOP) are primarily used as plasticizers in the manufacture of flexible vinyl. This vinyl is utilized in consumer products, food contact applications, and medical devices (Hauser & Calafat, 2005).

  • Applications in Consumer Products : Phthalates are employed in personal-care products, such as perfumes, lotions, and cosmetics, and in coatings including those used for timed releases in some pharmaceuticals (Hauser & Calafat, 2005).

Environmental Impact and Health Considerations

  • Ubiquitous Environmental Contaminants : Phthalates are pervasive in the environment due to their widespread use in plastics and consumer products. Research has evaluated their acute toxicity and estrogenic endocrine disrupting activities, indicating potential health risks (Chen et al., 2014).

  • Impact on Aquatic Ecosystems : Studies have shown that phthalates like DnOP can have toxic effects on aquatic organisms, highlighting the importance of understanding their ecotoxicity to mitigate adverse environmental impacts (Sarkar, Chowdhury, & Dutta, 2013).

Analytical Techniques and Detection

  • Detection in Consumer Products : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect phthalates in various products, including food packaging and toys, highlighting their potential migration into food and beverages (Shen, 2005).

  • Analytical Method Development : Research has also focused on developing methods for the simultaneous determination of phthalates in different matrices, like water samples, to assess their release from plastic containers and evaluate their impact on human health (Notardonato et al., 2019).

Safety And Hazards

Phthalates are known to cause various toxic effects. They should be handled in a well-ventilated place with suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Due to the ubiquity of phthalates in the environment, strict prevention measures should be taken during the analysis of phthalates . In the future, except for the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers will be further exploited .

properties

IUPAC Name

2-octoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFBICNICNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052714
Record name Octyl hydrogen phthalate
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Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octyl hydrogen phthalate

CAS RN

5393-19-1
Record name Mono-n-octyl phthalate
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Record name Mono-n-octyl phthalate
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Record name 1, monooctyl ester
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Record name Octyl hydrogen phthalate
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Record name Octyl hydrogen phthalate
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Record name OCTYL HYDROGEN PHTHALATE
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Synthesis routes and methods

Procedure details

Solution I, a 50 percent solution of octyl hydrogen phthalate and decyl hydrogen phthalate in mixed 1-decanol/1-octanol was prepared by heating a mixture of 82.4 g. of Epal 810 (a commercially available mixture from Ethyl Corporation of approximately half 1-decanol and half 1-octanol), 29.6 g. of phthalic anhydride and 1 g. of triethylamine up to 120° C. Then 1.46 parts by weight of solution I was combined with 1 part by weight of the 50 percent hydrolyzed silane (1) solution described in Example 7 to give solution II containing 1 mole of carboxylic acid per mole of primary amino group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
HG Rule, JM Hill - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… It is now found that octyl hydrogen phthalate undergoes similar variations in solvents derived from benzene, but that the effects in simple aliphatic solvents are less regular. The …
Number of citations: 2 pubs.rsc.org
HG Rule, JM Hill - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… In this respect I-malic acid and d-octyl hydrogen phthalate present so complete a parallel as … which occurs when the salts of octyl hydrogen phthalate are examined at increasing con…
Number of citations: 1 pubs.rsc.org
K Saido, T Kuroki, T Ikemura… - Journal of the American …, 1984 - Wiley Online Library
… Similarly, the production of 1-octene and octyl hydrogen phthalate increases linearly from 2.5-12% and from 1-13%, respectively. The diagram reveals, therefore, that the thermal 100 …
Number of citations: 11 aocs.onlinelibrary.wiley.com
J Kenyon - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… of the brucine salt of d-sec.-octyl hydrogen phthalate is very much less than that of the … cinchonidine salt of I-sec.-octyl hydrogen phthalate is not considerably less than that of the …
Number of citations: 9 pubs.rsc.org
JA Cade, W Gerrard - Nature, 1953 - nature.com
… in yields approaching 80 per cent in the one hour of reaction time allowed by these workers ; but the rate of formation of acyl chloride from the anhydride of 2-octyl hydrogen phthalate is …
Number of citations: 10 www.nature.com
AE Dunstan, FB Thole - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… of these experiments, racemic octyl hydrogen phthalate exists merely as a mixture of the active forms, and up to a concentration of 19 per cent. in a non-dissociating solvent there is no …
Number of citations: 5 pubs.rsc.org
AK Macbeth, JA Mills, R Pettit - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… In the case of 2-octyl hydrogen phthalate the alkaloid could be omitted from the column … by shaking of a mixture of (&)-2-octyl hydrogen phthalate, brucine, and filter aid gave only 95% …
Number of citations: 3 pubs.rsc.org
K Saido, H Taguchi, S Yada, Y Ishihara, T Kuroki… - Macromolecular …, 2003 - Springer
The thermal decomposition of phthalate alone and with poly(vinyl chloride) (PVC) was carried out under a nitrogen atmosphere in a 4-necked separable flask. The thermal …
Number of citations: 29 link.springer.com
J Glazer, MM Harris, EE Turner - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… -)-sec.-octyl hydrogen phthalate and as substance U racemic … of (-)-sec.-octyl hydrogen phthalate were dissolved in 10 CC of … of (+I-sec.-octyl hydrogen phthalate to this solution resulted …
Number of citations: 0 pubs.rsc.org
MP Balfe, J Kenyon, CE Searle - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… On the other hand, no racemisation occurs during the hydrolysis of (+)-2-octyl hydrogen phthalate in solutions which produce nearly 50% racemisation in the hydrolysis of the methyl-p-…
Number of citations: 0 pubs.rsc.org

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